molecular formula C7H10N2O B3381887 3,5-Diaminobenzyl alcohol CAS No. 28150-13-2

3,5-Diaminobenzyl alcohol

Cat. No. B3381887
CAS RN: 28150-13-2
M. Wt: 138.17 g/mol
InChI Key: OHLQBRYVKXJYHZ-UHFFFAOYSA-N
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Description

3,5-Diaminobenzyl alcohol is an organic compound with the molecular formula C7H10N2O . It is used in the synthesis of various compounds, including potential anti-tumor agents and luminescent lanthanide complexes .


Molecular Structure Analysis

The molecular structure of 3,5-Diaminobenzyl alcohol consists of a benzyl group (C6H5CH2) attached to an alcohol group (OH), with two amino groups (NH2) on the benzene ring . The compound has a molecular weight of 138.167 Da .

Scientific Research Applications

Scientific Research Applications of 3,5-Diaminobenzyl alcohol

  • Synthesis of Antimicrobial Agents

    • A study focused on synthesizing new 3,5-diamino-4-(4′-fluorophenylazo)-1-aryl/heteroarylpyrazoles, which are derivatives of 3,5-Diaminobenzyl alcohol, demonstrated their potential as antimicrobial agents. These compounds showed in vitro activity against various bacteria and fungi, indicating the utility of 3,5-Diaminobenzyl alcohol in developing antimicrobial agents (Aggarwal et al., 2013).
  • Development of Pervaporation Membranes

    • Research involving the synthesis of novel carboxyl-containing polyimides using 3,5-Diaminobenzyl alcohol explored their application in ethanol dehydration via pervaporation. The study highlighted the superior pervaporation performance of these membranes, making them promising for industrial applications in separation processes (Xu & Wang, 2015).
  • Photochemical Applications

    • A study on the photochemical heterolysis of 3,5-bis(dimethylamino)benzyl alcohols and esters, which are related to 3,5-Diaminobenzyl alcohol, explored their potential in generating benzyl cations with low-energy triplet states. This research contributes to understanding the photochemical properties of similar compounds (Perrotta et al., 2011).
  • Optoelectronic Applications

    • The use of Diaminoterephthalate, a compound related to 3,5-Diaminobenzyl alcohol, in a dyad with [60]fullerene, was investigated for optoelectronic applications. This study signifies the potential of such compounds in developing new materials for optoelectronic devices (Freimuth et al., 2015).
  • Chemical Synthesis and Catalysis

    • Research on the alkylation of aromatic amines using primary alcohols catalyzed by Co(II) complexes based on 1,3-diaminobenzene scaffold (related to 3,5-Diaminobenzyl alcohol) highlighted the efficiency and environmental benefits of these catalysts in organic synthesis (Mastalir et al., 2016).
  • Antifungal Applications

    • A series of ester compounds synthesized by esterification between different acids and 3,5-dichlorobenzyl alcohol (a derivative of 3,5-Diaminobenzyl alcohol) were investigated for their antifungal activity. This research provided a basis for developing novel fungicides [(Du
    et al., 2021)]().

properties

IUPAC Name

(3,5-diaminophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLQBRYVKXJYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Diaminophenyl)methanol

Synthesis routes and methods

Procedure details

A solution of 3,5-dinitrobenzylalcohol (2.20 g, 11.1 mmol) in methanol (90 ml) and a Pd/C catalyst (10%, 100 mg) was hydrogenated in a Parr apparatus at 60 psi. The solution was filtered and the solvent was removed by evaporation. The crude product was used without purification in the next step.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Diaminobenzyl alcohol
Reactant of Route 2
3,5-Diaminobenzyl alcohol
Reactant of Route 3
3,5-Diaminobenzyl alcohol
Reactant of Route 4
3,5-Diaminobenzyl alcohol
Reactant of Route 5
3,5-Diaminobenzyl alcohol
Reactant of Route 6
Reactant of Route 6
3,5-Diaminobenzyl alcohol

Citations

For This Compound
44
Citations
J Hebky, J Polacek - Coll Czech Chem Commun, 1970 - hero.epa.gov
IPA COPYRIGHT: ASHP The preparation of starting compounds for the synthesis of potential radiopaque diagnostic agents, which should possess a high iodine content and a high …
Number of citations: 3 hero.epa.gov
R Spindler, JMJ Fréchet - Journal of the Chemical Society, Perkin …, 1993 - pubs.rsc.org
The accelerated synthesis of regular dendritic poly (ether-urethane) macromolecules through growth of two generations in a single synthetic operation has been explored. This …
Number of citations: 93 pubs.rsc.org
SG Lee, KY Choi, MH Yi, DM Shin - Molecular Crystals and Liquid …, 2009 - Taylor & Francis
Fluorinated polyimides have very low surface energy and influence the liquid crystals effectively to reduce the surface energy. Fluorines can be introduced to the main and side chains, …
Number of citations: 2 www.tandfonline.com
SG Lee, SE Shin, KY Choi, MH Yi… - 한국정보디스플레이학회 …, 2008 - koreascience.kr
Photo-alignment layer which contains cinnamate is difficult to generate pretilt angle of liquid crystals. In order to enhance pretilt angle, blending poly (amic acid) between containing …
Number of citations: 0 koreascience.kr
P Pandey, AP Katsoulidis, I Eryazici, Y Wu… - Chemistry of …, 2010 - ACS Publications
Imine-linked microporous polymer organic frameworks (POFs) were synthesized via Schiff base condensation between 1,3,5-triformylbenzene and several readily available diamine …
Number of citations: 251 pubs.acs.org
S Delarue, S Girault, FD Ali, L Maes… - Chemical and …, 2001 - jstage.jst.go.jp
“One-pot” synthesis of formamidines likely to be transformed into AQ derivatives is reported. Compared with AQ, the new compounds were devoid of in vitro cytotoxicity upon human …
Number of citations: 30 www.jstage.jst.go.jp
SG Lee, SH Lim, NR Park, KY Choi, MH Yi… - Molecular Crystals and …, 2009 - Taylor & Francis
Polyimide containing cinnamate moiety has a good potential ability as a photo-alignment material. However, the application of photo-alignment to manufacturing LCDs is still limited due …
Number of citations: 1 www.tandfonline.com
Y Lin, MJ Meziani, YP Sun - Journal of Materials Chemistry, 2007 - pubs.rsc.org
Functionalized carbon nanotubes are more favorable for the desired homogeneous dispersion of exfoliated nanotubes as nanoscale fillers in polymeric nanocomposites. However, the …
Number of citations: 179 pubs.rsc.org
P Rodríguez-Loaiza, A Quintero… - European journal of …, 2004 - Elsevier
Five new 9-anilinothiazolo[5,4-b]quinoline derivatives (compounds 5, 7, 9, 10, 11) have been prepared. Some of the compounds were prepared by coupling properly substituted …
Number of citations: 55 www.sciencedirect.com
D Hill, Y Lin, L Qu, A Kitaygorodskiy, JW Connell… - …, 2005 - ACS Publications
Single-walled and multiple-walled carbon nanotubes were functionalized with derivatized polyimide for the homogeneous dispersion of the nanotubes. For the functionalization, the …
Number of citations: 115 pubs.acs.org

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